4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione and related compounds have been extensively studied for their synthesis and characterization. A noteworthy effort in this area is the synthesis and characterization of new 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds, showcasing the chemical versatility of oxazepine derivatives. These compounds were characterized using FT-IR spectroscopy, indicating fully extended terminal alkyl chains attached to the oxazepine ring. Additionally, conformational analysis was performed using high-resolution 1H NMR and 13C NMR spectroscopy in DMSO, marking a significant step in understanding the structural intricacies of these compounds (Osman et al., 2011).
Mesomorphic Studies and Liquid Crystals
Further research into the heterocyclic liquid crystals incorporating the oxazepine core, including 1,3-oxazepine-4,7-dione, has been conducted. These studies explore the thermal and mesomorphic behavior of newly derived compounds, demonstrating how different substituents impact these properties. The comprehensive analysis covers the synthesis, spectroscopic characterization, and investigation into the mesomorphic properties, contributing valuable insights into the design and development of materials with tailored liquid crystalline properties (Yeap et al., 2010).
Anisotropic Properties
In another vein, research has been dedicated to understanding the anisotropic properties of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings. This work has led to the synthesis of heterocyclic liquid crystal compounds, revealing the significant influence of core moieties on the formation of mesophases. Such studies are crucial for advancing the field of material science, especially in the development of new liquid crystalline materials with potential applications in displays and other technologies (Yeap et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with anaphylatoxin receptors and protein cyp2h . These targets play crucial roles in immune response and drug metabolism, respectively .
Mode of Action
It is suggested that the compound may act as an antagonist to anaphylatoxin receptors, inhibiting their activity . It may also serve as a substrate for protein CYP2H, potentially influencing the metabolism of other substances within the body .
Biochemical Pathways
Given its potential interaction with anaphylatoxin receptors and protein cyp2h, it may influence immune response pathways and drug metabolism pathways .
Result of Action
Based on its potential targets, it may modulate immune responses and influence the metabolism of other substances within the body .
Properties
IUPAC Name |
4-phenacyl-2-propyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-8-18-20(24)21(13-16(22)14-9-4-3-5-10-14)19(23)15-11-6-7-12-17(15)25-18/h3-7,9-12,18H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCQEZAVKAZPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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